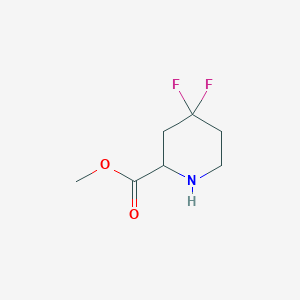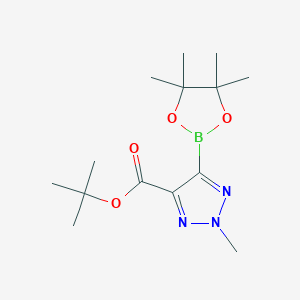
Tert-butyl (3-(4-bromophenyl)-3-hydroxypropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[3-(4-bromophenyl)-3-hydroxypropyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a hydroxypropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(4-bromophenyl)-3-hydroxypropyl]carbamate typically involves the reaction of 4-bromophenyl isocyanate with tert-butyl alcohol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-bromophenyl isocyanate+tert-butyl alcohol→tert-butyl N-[3-(4-bromophenyl)-3-hydroxypropyl]carbamate
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with different functional groups replacing the bromine atom.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays and probes.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacological properties and effects on biological systems.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new industrial processes and products.
作用機序
The mechanism of action of tert-butyl N-[3-(4-bromophenyl)-3-hydroxypropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Binding to Enzymes: The compound may bind to specific enzymes, altering their activity and affecting biochemical pathways.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction and cellular responses.
Modulation of Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
類似化合物との比較
- tert-Butyl N-(3-bromophenyl)carbamate
- tert-Butyl N-(4-bromobutyl)carbamate
- tert-Butyl (4-bromobenzyl)carbamate
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring or the carbamate group distinguishes these compounds from each other.
- Reactivity: The reactivity of these compounds may vary based on the nature and position of the substituents.
- Applications: While all these compounds may have similar applications in organic synthesis and research, their specific uses may differ based on their unique properties.
特性
分子式 |
C14H20BrNO3 |
|---|---|
分子量 |
330.22 g/mol |
IUPAC名 |
tert-butyl N-[3-(4-bromophenyl)-3-hydroxypropyl]carbamate |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)16-9-8-12(17)10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) |
InChIキー |
ZBEQRJYDCDLXGB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC(C1=CC=C(C=C1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Tert-butoxy)carbonyl]-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylicacid](/img/structure/B13573857.png)
![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13573861.png)


![2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13573878.png)
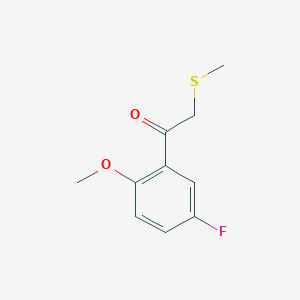
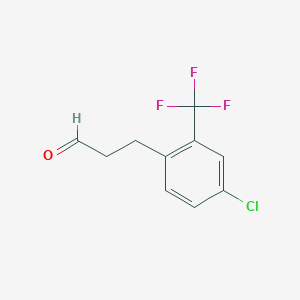

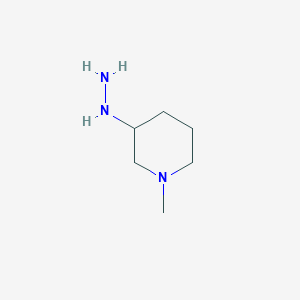
![3-Chloro-7-fluorobenzo[d]isothiazole](/img/structure/B13573904.png)
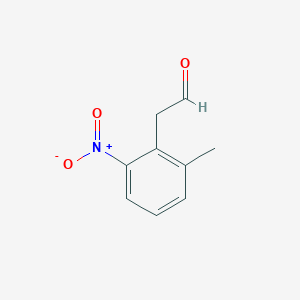
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B13573918.png)
